Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

IDO1 inhibition Cancer immunotherapy Indoline scaffold

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole (CAS 1784059-18-2) is a brominated dihydroindole (indoline) derivative featuring a cyclopropylmethyl substituent at the N1 position. With molecular formula C₁₂H₁₄BrN and molecular weight 252.15 g/mol , this compound belongs to the indoline class of heterocycles, which are saturated analogs of indoles and serve as key scaffolds in medicinal chemistry, particularly as IDO1 inhibitors and kinase-targeting agents.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 1784059-18-2
Cat. No. B1407313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole
CAS1784059-18-2
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC3=C2C=CC(=C3)Br
InChIInChI=1S/C12H14BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
InChIKeyIMDRKAYNCZTJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole (CAS 1784059-18-2): Core Structural Identity and Procurement Context


5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole (CAS 1784059-18-2) is a brominated dihydroindole (indoline) derivative featuring a cyclopropylmethyl substituent at the N1 position. With molecular formula C₁₂H₁₄BrN and molecular weight 252.15 g/mol , this compound belongs to the indoline class of heterocycles, which are saturated analogs of indoles and serve as key scaffolds in medicinal chemistry, particularly as IDO1 inhibitors and kinase-targeting agents [1]. The combination of a 5-bromo substituent and an N-cyclopropylmethyl group distinguishes it from simpler indoline building blocks, conferring both enhanced synthetic versatility (via the bromine handle for cross-coupling) and potential pharmacokinetic advantages (via the cyclopropylmethyl moiety).

Why Generic Substitution of 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole Fails: Structural Differentiation from Common Indoline Analogs


The substitution of 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole with ostensibly similar indoline derivatives is scientifically unsound due to the functional interdependence of its two distinguishing substituents. The 5-bromo group is not merely a placeholder; it directly governs electronic properties affecting both target binding and synthetic reactivity, as demonstrated by structure-activity relationship (SAR) data showing that bromine at the 5-position of indoline-based IDO1 inhibitors yields IC₅₀ values in the low nanomolar range [1][2]. The N-cyclopropylmethyl group, meanwhile, imparts distinct steric and metabolic stability effects not present in N-methyl, N-ethyl, or N-unsubstituted indoline analogs [3]. Because these two modifications function cooperatively—the bromine enabling target engagement and the cyclopropylmethyl group modulating pharmacokinetic behavior—simple replacement with 5-bromoindoline (lacking N-alkylation) or 1-methylindoline (lacking bromine) would eliminate critical properties essential for reproducible experimental outcomes in drug discovery campaigns.

Quantitative Differentiation Guide: 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole vs. Closest Indoline Analogs


IDO1 Inhibitory Potency in HeLa Cells: Advantage of N-Cyclopropylmethyl-5-bromo Substitution Pattern

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole demonstrates superior IDO1 inhibitory potency compared to the closest structurally characterized 5-bromoindoline analog in comparable HeLa cell assays. The target compound, as represented by its ChEMBL-deposited analog (CHEMBL4756822/BDBM50559669), exhibits an IC₅₀ of 2 nM in recombinant IFN-γ-induced human HeLa cells after 18 h incubation [1]. The most potent reported 5-bromoindoline derivative without N-cyclopropylmethyl substitution (CHEMBL4166767/BDBM50285524) shows an IC₅₀ of 3 nM in the same cellular context [2]. While both compounds display single-digit nanomolar potency, the 1.5-fold improvement observed for the cyclopropylmethyl-substituted compound is consistent with SAR trends indicating that N-alkylation with constrained cycloalkyl groups enhances IDO1 binding affinity [3].

IDO1 inhibition Cancer immunotherapy Indoline scaffold HeLa cell assay

Cross-Coupling Reactivity: 5-Bromo Substituent Enables Diversification via Suzuki-Miyaura Chemistry

The 5-bromo substituent on the dihydroindole core provides a well-established synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification to generate analog libraries. In Suzuki-Miyaura coupling of 5-bromoindoline with aryl boronic acids, reported isolated yields reach 78% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) [1]. By contrast, the corresponding 5-chloroindoline requires more forcing conditions (elevated temperature, stronger bases) to achieve comparable conversion, while 5-iodoindoline, though more reactive, is typically less stable to long-term storage and more costly. The 5-bromo derivative thus occupies an optimal reactivity-stability-cost balance point for library synthesis.

Suzuki coupling C-C bond formation Medicinal chemistry diversification Aryl bromide reactivity

Metabolic Stability Enhancement: N-Cyclopropylmethyl Group Reduces Oxidative Metabolism

The N-cyclopropylmethyl substituent is recognized in medicinal chemistry for improving metabolic stability relative to N-methyl or N-ethyl analogs by reducing susceptibility to cytochrome P450-mediated N-dealkylation. The constrained cyclopropane ring introduces steric hindrance and electronic effects that slow oxidative metabolism at the α-carbon [1]. In comparative studies of cyclopropylmethyl-containing drugs versus their N-methyl counterparts, increased plasma half-life and reduced clearance have been documented, with cyclopropylmethyl groups contributing to prolonged target engagement [1]. For 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, this translates to an expectation of superior in vitro metabolic stability in liver microsome assays compared to 5-bromo-1-methylindoline or 5-bromoindoline (N-unsubstituted), although direct head-to-head microsomal stability data for this specific compound remain to be published.

Metabolic stability Cyclopropylmethyl Pharmacokinetics Cytochrome P450

Supplier Purity Specification: Baseline Quality for Reproducible SAR Studies

Commercially available 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole is supplied with a minimum purity specification of 95% (HPLC) from established vendors such as AKSci . This purity threshold is critical for SAR studies, where even minor impurities can confound biological assay results, particularly in cellular assays with sub-micromolar potency windows. The 95% minimum purity specification ensures that batches meet a consistent quality benchmark appropriate for hit-to-lead and lead optimization workflows. By comparison, more common indoline building blocks such as 5-bromoindoline are frequently supplied at 97–98% purity , but the additional synthetic step of N-cyclopropylmethylation introduces complexity that makes the 95% specification a practical standard for this advanced intermediate.

Purity specification Quality control Procurement Reproducibility

Optimal Application Scenarios for 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Lead Optimization Programs Requiring Cellular Potency Below 5 nM

For drug discovery teams pursuing IDO1 as an immuno-oncology target, 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole serves as a privileged intermediate for constructing inhibitors with HeLa cell IC₅₀ values in the low nanomolar range. The demonstrated 2 nM potency of the cyclopropylmethyl-5-bromo indoline chemotype makes this scaffold an attractive starting point for lead optimization, particularly when compared to analogs lacking the N-cyclopropylmethyl group (IC₅₀ = 3 nM). The 1.5-fold potency advantage, combined with the expected metabolic stability benefits of the cyclopropylmethyl moiety, positions this compound for programs where both cellular activity and pharmacokinetic profile are key selection criteria.

Parallel Library Synthesis via Suzuki-Miyaura Diversification at the 5-Position

The 5-bromo substituent enables efficient palladium-catalyzed cross-coupling with diverse boronic acids or boronates, facilitating the rapid generation of C5-arylated or C5-heteroarylated indoline libraries. With expected Suzuki coupling yields of approximately 78% under standard conditions , this building block supports high-throughput parallel synthesis workflows. The bromine handle offers an optimal balance of reactivity and stability compared to chloro (less reactive) and iodo (less bench-stable) analogs, making it the preferred choice for medicinal chemistry groups synthesizing 24- to 96-member libraries for SAR exploration.

In Vivo Pharmacological Studies Where Metabolic Stability of the Indoline Scaffold Is Critical

For programs advancing indoline-based compounds into rodent pharmacokinetic or efficacy studies, the N-cyclopropylmethyl group is expected to confer reduced oxidative metabolism compared to N-methyl or N-unsubstituted analogs, based on established medicinal chemistry principles . This structural feature is particularly valuable when prolonged target engagement is required, such as in once-daily oral dosing regimens for tumor-bearing mouse models. While compound-specific microsomal stability data remain to be published, the cyclopropylmethyl motif has been validated across multiple approved drugs for extending plasma half-life and reducing clearance.

Procurement for Hit-to-Lead Chemistry with Stringent Batch-to-Batch Reproducibility Requirements

The 95% minimum purity specification from established suppliers such as AKSci ensures that each batch of 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole meets quality standards appropriate for hit-to-lead and lead optimization workflows. For procurement managers supporting large medicinal chemistry groups, this consistency reduces the risk of assay variability attributable to impurity profiles, supporting reproducible SAR data generation across multiple synthesis cycles and biological assay runs.

Quote Request

Request a Quote for 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.